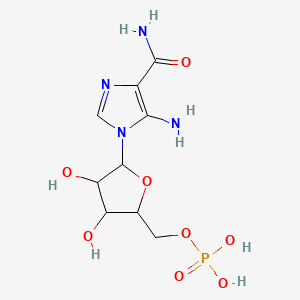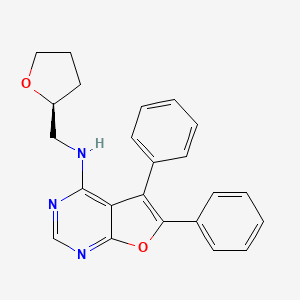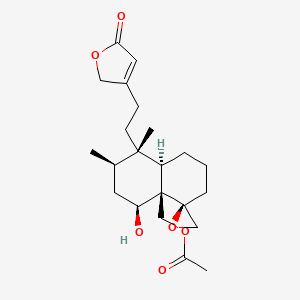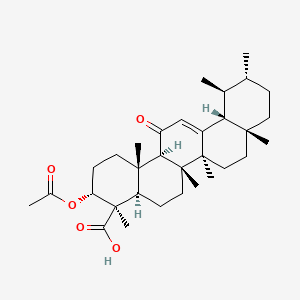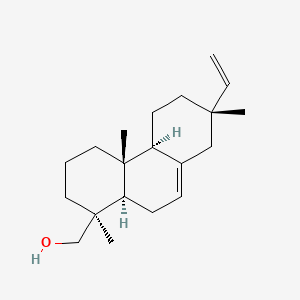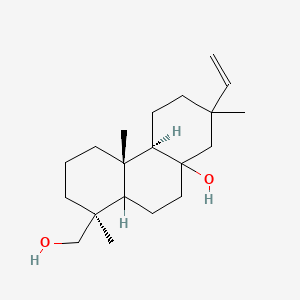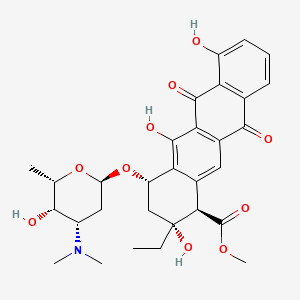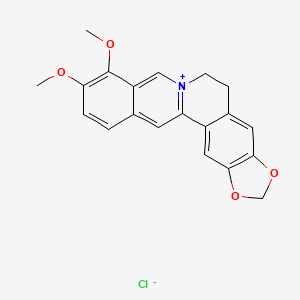
塩化ベルベリン
概要
説明
塩化ベルベリンは、ベンジルイソキノリンアルカロイドのプトベルベリン群から誘導された第四級アンモニウム塩です。これは、Berberis属、Coptis chinensis、Phellodendron amurenseなどのさまざまな植物に自然に含まれています。 塩化ベルベリンは、抗菌、抗炎症、抗糖尿病効果など、幅広い薬理作用のために、何世紀にもわたって伝統的な医学で使用されてきました .
科学的研究の応用
塩化ベルベリンは、幅広い科学研究における応用があります。
作用機序
塩化ベルベリンは、複数のメカニズムを介してその効果を発揮します。
分子標的: AMP活性化プロテインキナーゼ(AMPK)、ホスホイノシチド3キナーゼ(PI3K)、ミトゲン活性化プロテインキナーゼ(MAPKs)など、さまざまな酵素やタンパク質を標的にします。
類似の化合物との比較
類似の化合物
パルマチン: 抗菌および抗炎症特性が類似した別のプトベルベリンアルカロイドです。
ヤトロリシン: ベルベリンと構造的に類似しており、同等の薬理作用を示します.
独自性
塩化ベルベリンは、幅広い生物活性と、複数の分子標的および経路を調節する能力のために、独特です。 強い蛍光も、研究用途において価値があります .
Safety and Hazards
Berberine chloride should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Berberine is currently receiving great interest due to its extremely promising biological and pharmacological activity. Its anticancer activity reflected in the proapoptotic effect seems to be the most promising trend of research . There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression .
生化学分析
Biochemical Properties
Berberine chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, berberine chloride activates AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . It also modulates the activity of nuclear factor κB (NF-κB), mitogen-activated protein kinase (MAPK), and silent information regulator 1 (SIRT-1), among others . These interactions contribute to its anti-inflammatory, antioxidant, and antiapoptotic properties .
Cellular Effects
Berberine chloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, berberine chloride has been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of genes involved in these processes . It also enhances insulin sensitivity and glucose uptake in cells, making it beneficial for managing diabetes . Additionally, berberine chloride impacts lipid metabolism and reduces inflammation in various cell types .
Molecular Mechanism
The molecular mechanism of berberine chloride involves several pathways and interactions at the molecular level. It activates AMPK, which in turn regulates glucose and lipid metabolism . Berberine chloride also inhibits the activity of enzymes such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, leading to reduced lipid synthesis . Furthermore, it modulates gene expression by interacting with transcription factors like NF-κB and SIRT-1, thereby exerting anti-inflammatory and antioxidant effects . These molecular interactions contribute to the compound’s therapeutic potential in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of berberine chloride can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that berberine chloride has poor bioavailability and is rapidly metabolized in the body . Its metabolites can still exert significant biological effects. Long-term exposure to berberine chloride has been associated with sustained activation of AMPK and other signaling pathways, leading to prolonged therapeutic benefits . Additionally, berberine chloride has been found to inhibit the growth of cancer cells over extended periods in vitro .
Dosage Effects in Animal Models
The effects of berberine chloride vary with different dosages in animal models. At lower doses, it has been shown to improve glucose and lipid metabolism, reduce inflammation, and enhance cognitive function . Higher doses can lead to adverse effects such as gastrointestinal disturbances and hepatotoxicity . Studies have also indicated that berberine chloride exhibits a dose-dependent effect on tumor growth, with higher doses resulting in greater inhibition of cancer cell proliferation .
Metabolic Pathways
Berberine chloride is involved in several metabolic pathways, including those related to glucose and lipid metabolism. It activates AMPK, which enhances glucose uptake and glycogen synthesis in muscle and liver tissues . Berberine chloride also inhibits gluconeogenesis and lipid accumulation by modulating key enzymes and signaling pathways . These metabolic effects contribute to its potential in managing metabolic disorders such as diabetes and obesity .
Transport and Distribution
The transport and distribution of berberine chloride within cells and tissues involve various transporters and binding proteins. It is rapidly distributed to organs such as the liver, kidneys, muscle, lungs, brain, heart, pancreas, and adipose tissue . Berberine chloride is known to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Its distribution is influenced by factors such as solubility, bioavailability, and interactions with cellular transporters .
Subcellular Localization
Berberine chloride exhibits distinct subcellular localization patterns depending on its concentration and the cell type. In hepatoma cells, it accumulates in the mitochondria, where it affects mitochondrial membrane potential and cellular energy metabolism . In melanoma cells, lower concentrations of berberine chloride localize to the mitochondria, while higher concentrations result in cytoplasmic and nuclear accumulation . These localization patterns influence its activity and function, contributing to its therapeutic effects in different cellular contexts .
準備方法
合成経路および反応条件
塩化ベルベリンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、植物源からベルベリンを抽出し、塩酸を使用して塩化ベルベリンに変換することです。このプロセスには通常、以下の手順が含まれます。
抽出: ベルベリンは、エタノールやメタノールなどの溶媒を使用して植物材料から抽出されます。
精製: 粗抽出物は、結晶化またはクロマトグラフィーによって精製されます。
工業生産方法
工業的な設定では、塩化ベルベリンはしばしば大規模な抽出と精製プロセスによって製造されます。超臨界流体抽出や高速液体クロマトグラフィー(HPLC)などの高度な技術の使用により、高純度と高収率が保証されます。 さらに、他の化合物との共結晶の形成は、塩化ベルベリンの安定性と溶解性を向上させることができ、医薬品製剤に適しています .
化学反応の分析
反応の種類
塩化ベルベリンは、以下を含むさまざまな化学反応を起こします。
酸化: 塩化ベルベリンは、酸化されてベルベリンや他の誘導体を生成することができます。
還元: 還元反応は、塩化ベルベリンをジヒドロベルベリンに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: ベルベリン、デメチレンベルベリン。
還元: ジヒドロベルベリン。
置換: さまざまな置換ベルベリン誘導体.
類似化合物との比較
Similar Compounds
Palmatine: Another protoberberine alkaloid with similar antimicrobial and anti-inflammatory properties.
Jatrorrhizine: Shares structural similarities with berberine and exhibits comparable pharmacological effects.
Uniqueness
Berberine chloride is unique due to its broad spectrum of biological activities and its ability to modulate multiple molecular targets and pathways. Its strong fluorescence also makes it valuable in research applications .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJGBAJNNALVAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024602 | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-65-8 | |
| Record name | Berberine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



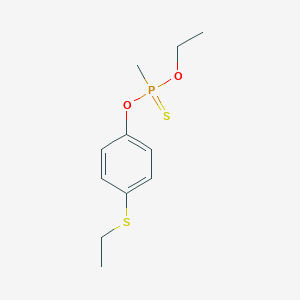

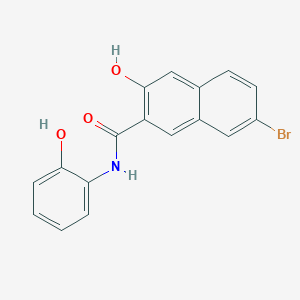
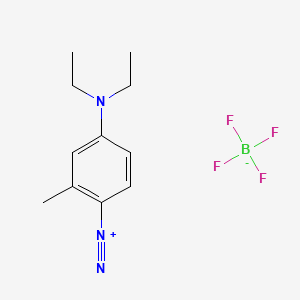

![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
